![molecular formula C12H15N3 B12625192 1-(4-Phenylbutyl)-1H-1,2,4-triazole CAS No. 919800-76-3](/img/structure/B12625192.png)
1-(4-Phenylbutyl)-1H-1,2,4-triazole
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Overview
Description
1-(4-Phenylbutyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a triazole ring substituted with a phenylbutyl group, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylbutyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-phenylbutylamine with hydrazine and formic acid, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylbutyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The phenylbutyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Pharmacological Profile
The 1,2,4-triazole scaffold is recognized for its broad spectrum of biological activities. Research indicates that compounds within this class exhibit significant antimicrobial , antifungal , antiviral , and anticancer properties. The following table summarizes the key applications of 1-(4-Phenylbutyl)-1H-1,2,4-triazole based on recent studies.
Antimicrobial Applications
Research has shown that derivatives of 1,2,4-triazole possess significant antibacterial properties. For example, studies have reported that this compound exhibits effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin and levofloxacin .
Case Study: Antibacterial Activity
A study conducted by Gao et al. highlighted the synthesis of various triazole derivatives and their antibacterial efficacy against a panel of pathogens. The results indicated that compounds with phenyl substituents at the 4-position showed enhanced activity against both Gram-positive and Gram-negative bacteria .
Antifungal Applications
The antifungal potential of this compound is notable. It has been tested against various fungal strains with promising results:
- Compounds derived from the triazole framework have been shown to possess antifungal activity superior to established fungicides like azoxystrobin.
- Specific derivatives exhibited high efficacy against pathogens such as Candida albicans and Aspergillus niger, making them suitable candidates for further development as antifungal agents .
Anticancer Applications
The anticancer properties of triazole derivatives are an area of active research. The incorporation of the this compound structure into anticancer agents has shown promise in inhibiting tumor growth through various mechanisms:
Mechanism of Action
The mechanism of action of 1-(4-Phenylbutyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-(4-Phenylbutyl)-1H-1,2,3-triazole: Similar in structure but with a different triazole ring.
1-(4-Phenylbutyl)-1H-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.
4-Phenyl-1-butanol: A related compound with a hydroxyl group instead of a triazole ring.
Uniqueness: 1-(4-Phenylbutyl)-1H-1,2,4-triazole is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Biological Activity
1-(4-Phenylbutyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential based on recent research findings.
Antimicrobial Activity
- Antibacterial Properties : Recent studies indicate that 1,2,4-triazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with a phenyl group in the 4-position have shown enhanced potency compared to their parent structures. In vitro assays have demonstrated that these derivatives can inhibit bacterial growth effectively, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 64 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
- Antifungal Activity : The antifungal mechanism of triazoles primarily involves the inhibition of ergosterol biosynthesis, crucial for fungal cell wall integrity. Compounds within this class have been reported to possess antifungal properties that are comparable to established antifungal agents like fluconazole and itraconazole .
- Antiviral and Anticancer Effects : Some derivatives have demonstrated antiviral activity and potential anticancer effects through mechanisms that include apoptosis induction in cancer cell lines . For example, certain triazole derivatives have shown efficacy against human cancer cell lines such as MCF-7 and Bel-7402.
Anti-inflammatory and Analgesic Effects
Research has highlighted the anti-inflammatory properties of this compound derivatives. Studies have shown that these compounds can modulate inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), suggesting their potential use in treating inflammatory conditions .
Antioxidant Activity
The antioxidant capabilities of triazole derivatives are also noteworthy. These compounds have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, which is significant for preventing oxidative stress-related diseases .
Study 1: Antibacterial Evaluation
In a study conducted by Gao et al., various 1,2,4-triazole derivatives were synthesized and tested against standard bacterial strains. The results indicated that compounds containing a benzyl group exhibited superior antibacterial activity compared to those with other substituents. The study reported MIC values as low as 0.125 µg/mL against E. coli and S. aureus .
Study 2: Anti-inflammatory Assessment
A recent investigation into the anti-inflammatory effects of novel triazole derivatives revealed significant reductions in cytokine release in stimulated PBMC cultures. Compounds showed low toxicity levels while effectively inhibiting pro-inflammatory markers .
Study 3: Antifungal Activity
Another study focused on the antifungal efficacy of triazoles against various fungal strains. The findings demonstrated that certain derivatives were effective at inhibiting fungal growth at concentrations comparable to traditional antifungal medications .
Table 1: Biological Activities of this compound Derivatives
Properties
CAS No. |
919800-76-3 |
---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-(4-phenylbutyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H15N3/c1-2-6-12(7-3-1)8-4-5-9-15-11-13-10-14-15/h1-3,6-7,10-11H,4-5,8-9H2 |
InChI Key |
PWFNWBVZHMMPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN2C=NC=N2 |
Origin of Product |
United States |
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